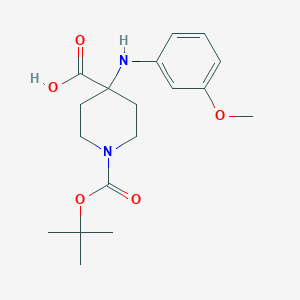
1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H26N2O5 and its molecular weight is 350.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid, often abbreviated as Boc-3-MPA-Pip-COOH, is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl amino group, contributing to its unique biological activity. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of Boc-3-MPA-Pip-COOH is C18H25N2O5, with a molecular weight of approximately 335.40 g/mol. The structural characteristics include:
- Piperidine ring : A six-membered ring containing nitrogen.
- Tert-butoxycarbonyl group : A common protecting group in organic synthesis.
- Methoxyphenyl amino substitution : Enhances lipophilicity and potential interaction with biological targets.
Structural Comparison
| Compound Name | CAS Number | Structural Features | Similarity Score |
|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | 939757-89-8 | Pyrrolidine instead of piperidine | 0.92 |
| 1-N-Cbz-Pyrrolidine-3-carboxylic acid | 188527-21-1 | Cbz protection on pyrrolidine | 0.84 |
| (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid | 192214-00-9 | Benzyloxy protection on pyrrolidine | 0.84 |
The unique combination of functional groups in Boc-3-MPA-Pip-COOH may confer distinct pharmacological properties compared to structurally similar compounds.
Therapeutic Applications
Research into related compounds has shown promising results in various therapeutic areas:
- Antiviral Activity : Compounds similar to Boc-3-MPA-Pip-COOH have demonstrated antiviral properties, such as neuraminidase inhibition, which could be relevant for developing antiviral therapies .
- Anti-inflammatory Effects : Other derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines like TNF-alpha .
- Antibacterial Properties : Some β-amino acid derivatives exhibit antibacterial activity, suggesting that Boc-3-MPA-Pip-COOH may also possess similar effects .
Case Studies
Recent studies on β-amino acid heterocycles have highlighted their potential as leads for drug development:
- A-87380 , a related compound, exhibited moderate neuraminidase inhibition with an IC50 of 50 μM, showcasing the viability of β-amino acid moieties in antiviral drug design .
Comparative Biological Activity
While comprehensive data specifically for Boc-3-MPA-Pip-COOH is scarce, examining related compounds provides insights into its potential efficacy:
| Compound | Activity Type | IC50 Value |
|---|---|---|
| A-87380 | Neuraminidase Inhibition | 50 μM |
| Other β-amino acids | Antiviral Activity (TMV) | Various EC50 values |
Propiedades
IUPAC Name |
4-(3-methoxyanilino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)25-16(23)20-10-8-18(9-11-20,15(21)22)19-13-6-5-7-14(12-13)24-4/h5-7,12,19H,8-11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIDPBLOEXDDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














